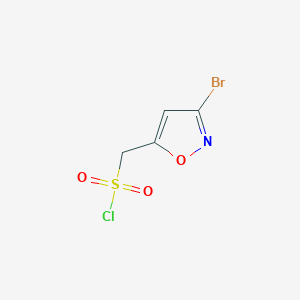

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1780952-21-7 . It has a molecular weight of 260.5 . The IUPAC name for this compound is (3-bromoisoxazol-5-yl)methanesulfonyl chloride .

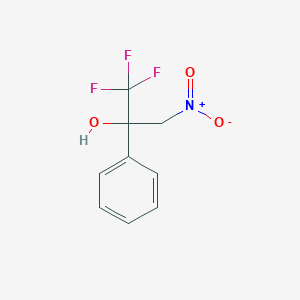

Molecular Structure Analysis

The InChI code for “(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride” is 1S/C4H3BrClNO3S/c5-4-1-3(10-7-4)2-11(6,8)9/h1H,2H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride” has a molecular weight of 260.5 .Scientific Research Applications

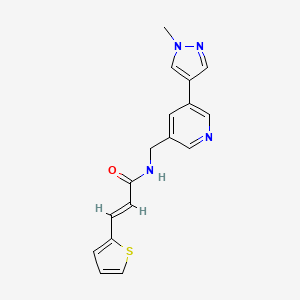

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of heterocyclic compounds, which are crucial for the development of new pharmaceuticals, agrochemicals, and materials. For example, the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino compounds can lead to the creation of new heterocyclic systems with potential pharmacological activities (Kornienko et al., 2014).

Electrophilic Cyclization and Addition Reactions

The compound is involved in electrophilic cyclization and addition reactions of sulfonylated and sulfinylated molecules, demonstrating its utility in organic synthesis. These reactions are essential for constructing complex molecular architectures from simpler precursors (Ivanov et al., 2014).

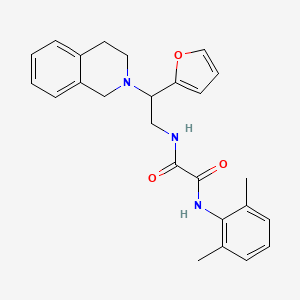

Synthesis of Ionic Liquids

It is instrumental in the synthesis of ionic liquids, which are used as environmentally friendly solvents in various chemical reactions and processes. The aminolysis of epoxides catalyzed by Lewis acids in solvent-free conditions is a key step in producing these novel ionic liquids, showcasing the versatility of sulfonyl chloride derivatives in green chemistry (Fringuelli et al., 2004).

Material Science and Electrochemistry

In material science and electrochemistry, methanesulfonyl chloride derivatives are explored for their potential in energy storage applications. The investigation of sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid highlights the role of these compounds in developing novel cathode materials for batteries (Su et al., 2001).

properties

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNO3S/c5-4-1-3(10-7-4)2-11(6,8)9/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCJLFVEXBSOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2575922.png)

![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)

![2-(2-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2575924.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2575925.png)

![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)